AS-041164

Description

Properties

IUPAC Name |

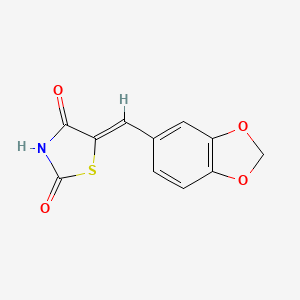

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGWAUUPHUBJNQ-WTKPLQERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AS-041164: A Technical Guide to its Mechanism of Action as a Selective PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-041164 is a potent, selective, and orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in modulating inflammatory responses. The document details its inhibitory selectivity, its impact on downstream signaling pathways, and its efficacy in preclinical models of inflammation. All quantitative data is presented in structured tables, and key experimental methodologies are described to facilitate reproducibility. Visual diagrams generated using the DOT language are provided to illustrate the core signaling pathways and experimental workflows.

Core Mechanism of Action: Selective PI3Kγ Inhibition

This compound exerts its biological effects through the potent and selective inhibition of PI3Kγ, a member of the Class I phosphoinositide 3-kinase family. PI3Kγ is highly expressed in leukocytes and plays a crucial role in the recruitment and activation of innate immune cells at sites of inflammation.[4] By inhibiting PI3Kγ, this compound effectively blocks the downstream signaling cascade that is essential for chemokine-mediated neutrophil recruitment, a key event in the early stages of inflammation.

Inhibitory Potency and Selectivity

This compound demonstrates significant potency against the PI3Kγ isoform with a half-maximal inhibitory concentration (IC50) of 70 nM.[1][2][3] Its selectivity for the gamma isoform over other Class I PI3K isoforms (α, β, and δ) is a key feature of its pharmacological profile.

| Target | IC50 (nM) |

| PI3Kγ | 70 |

| PI3Kα | 240 |

| PI3Kβ | 1450 |

| PI3Kδ | 1700 |

Table 1: Inhibitory activity of this compound against Class I PI3K isoforms. Data compiled from multiple sources.[1][2][3]

Impact on Downstream Signaling: The PI3Kγ/AKT Pathway

The primary signaling pathway modulated by this compound is the PI3Kγ/AKT pathway. In leukocytes, chemokines such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) bind to their G protein-coupled receptors (GPCRs), leading to the activation of PI3Kγ. Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase AKT (also known as Protein Kinase B). The activation of AKT is a critical step in mediating various cellular responses, including cell survival, proliferation, and, importantly for inflammation, cell migration and chemotaxis.

This compound, by inhibiting PI3Kγ, prevents the production of PIP3 and consequently blocks the phosphorylation and activation of AKT.[1] This disruption of the PI3Kγ/AKT signaling axis is the molecular basis for the anti-inflammatory effects of this compound, primarily through the inhibition of neutrophil recruitment.

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits the PI3Kγ signaling pathway to block neutrophil recruitment.

Preclinical Efficacy in Inflammation Models

The anti-inflammatory activity of this compound has been demonstrated in well-established preclinical models of inflammation.

RANTES-Induced Neutrophil Recruitment

In a murine model of peritoneal chemotaxis, this compound dose-dependently decreases RANTES-induced neutrophil recruitment.[1] The oral administration of this compound resulted in a potent inhibition of neutrophil infiltration into the peritoneal cavity, with a calculated ED50 of 27.35 mg/kg.[1]

| Model | Species | Endpoint | ED50 (mg/kg, p.o.) |

| RANTES-induced Peritoneal Chemotaxis | Mouse | Inhibition of Neutrophil Recruitment | 27.35 |

Table 2: In vivo efficacy of this compound in a model of neutrophil recruitment.[1]

Carrageenan-Induced Paw Edema

This compound has also been shown to be effective in a rat model of carrageenan-induced paw edema, a classic model of acute inflammation.[1] Oral administration of this compound at doses of 10-100 mg/kg resulted in a significant reduction in inflammatory swelling.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro PI3Kγ Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PI3Kγ.

Materials:

-

Recombinant human PI3Kγ enzyme

-

This compound

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then further dilute in kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the diluted PI3Kγ enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of AKT Phosphorylation

Objective: To assess the effect of this compound on AKT phosphorylation in cells.

Materials:

-

Cell line (e.g., neutrophils or a cell line responsive to RANTES)

-

This compound

-

RANTES

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time.

-

Stimulate the cells with RANTES for a predetermined time to induce AKT phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated AKT.

RANTES-Induced Mouse Peritonitis

Objective: To evaluate the in vivo efficacy of this compound in inhibiting neutrophil recruitment.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound

-

Vehicle control

-

Recombinant murine RANTES

-

Phosphate-buffered saline (PBS)

-

Lavage buffer (e.g., PBS with EDTA)

-

FACS buffer

-

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils)

-

Flow cytometer

Procedure:

-

Administer this compound or vehicle orally to mice at various doses.

-

After a specified pre-treatment time (e.g., 1 hour), inject RANTES intraperitoneally to induce peritonitis.

-

At a predetermined time point after RANTES injection (e.g., 4 hours), euthanize the mice.

-

Collect the peritoneal exudate cells by lavage with cold lavage buffer.

-

Centrifuge the lavage fluid to pellet the cells.

-

Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify neutrophils.

-

Analyze the cell suspension by flow cytometry to quantify the number of neutrophils recruited to the peritoneal cavity.

-

Compare the number of neutrophils in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

References

AS-041164: A Profile of a Selective PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of AS-041164, a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3K). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathway to offer a comprehensive resource for researchers in pharmacology and drug discovery.

Quantitative Selectivity Profile

This compound demonstrates notable selectivity for PI3Kγ over other Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

| Kinase Target | IC50 (nM) |

| PI3Kγ | 70 |

| PI3Kα | 240 |

| PI3Kβ | 1450 |

| PI3Kδ | 1700 |

Data compiled from multiple sources. Actual values may vary depending on assay conditions.[1][2][3][4][5]

Furthermore, broader kinase screening has revealed that this compound exhibits minimal activity against a panel of 38 other common kinases when tested at a concentration of 1.0 μM, underscoring its specific inhibitory action.[2][6]

Experimental Protocols

The determination of the IC50 values for this compound is typically achieved through in vitro kinase assays. While the specific protocol used for this compound is not publicly detailed, a representative methodology based on established practices for PI3K inhibitors is outlined below.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay quantifies the enzymatic activity of PI3K isoforms by measuring the incorporation of radioactive phosphate into a lipid substrate. A reduction in this incorporation in the presence of an inhibitor is indicative of its inhibitory potency.

Materials and Reagents:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

Radioactive ATP: [γ-³²P]ATP

-

Non-radioactive ATP

-

This compound (or other test inhibitor)

-

Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)

-

Stop solution (e.g., 1M HCl)

-

Scintillation cocktail

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in a suitable solvent, typically DMSO.

-

Reaction Setup: Purified recombinant PI3K isoforms are incubated with the lipid substrate (PIP2), a mixture of non-radioactive ATP and [γ-³²P]ATP, and varying concentrations of this compound in the kinase reaction buffer.

-

Reaction Incubation: The kinase reactions are typically carried out at room temperature for a defined period, for example, 15 to 60 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a strong acid, such as 1M HCl.

-

Quantification: The amount of radioactive phosphate incorporated into the lipid substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

PI3Kγ Signaling Pathway

PI3Kγ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The following diagram illustrates the core components and interactions within this pathway.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

The Role of AS-041164 in Inhibiting Neutrophil Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil migration to sites of inflammation is a critical component of the innate immune response. However, excessive or inappropriate neutrophil infiltration can contribute to tissue damage in various inflammatory diseases. The phosphoinositide 3-kinase gamma (PI3Kγ) signaling pathway plays a pivotal role in regulating neutrophil chemotaxis. AS-041164 has emerged as a potent and selective inhibitor of the PI3Kγ isoform, demonstrating significant anti-inflammatory effects by attenuating neutrophil recruitment. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on neutrophil migration. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Neutrophils are the first line of defense against invading pathogens, rapidly migrating from the bloodstream to sites of infection or injury. This process, known as chemotaxis, is guided by a gradient of signaling molecules called chemoattractants. Dysregulation of neutrophil migration is a hallmark of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and acute respiratory distress syndrome.[1] Therefore, targeting the molecular pathways that govern neutrophil recruitment is a promising therapeutic strategy for these diseases.

One of the key signaling nodes in neutrophil chemotaxis is phosphoinositide 3-kinase gamma (PI3Kγ). PI3Kγ is a member of the class IB PI3K family and is primarily activated by G protein-coupled receptors (GPCRs) in response to chemoattractants.[2][3] Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 accumulation at the leading edge of the neutrophil is crucial for establishing cell polarity and driving the cytoskeletal rearrangements necessary for directional movement.

This compound is a potent and selective, orally active inhibitor of the PI3Kγ isoform.[2][4] Its ability to block the PI3Kγ signaling cascade makes it a valuable tool for studying the role of this enzyme in neutrophil function and a potential therapeutic agent for inflammatory disorders. This guide will delve into the specifics of this compound's effects on neutrophil migration, providing researchers with the necessary information to design and interpret experiments in this area.

Quantitative Data

The inhibitory activity of this compound on PI3K isoforms and its efficacy in cellular and in vivo models of neutrophil migration have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kγ | 70[2][4] |

| PI3Kα | 240[2][4] |

| PI3Kβ | 1450[2][4] |

| PI3Kδ | 1700[2][4] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: In Vivo Efficacy of this compound on RANTES-Induced Neutrophil Recruitment in Mice

| Compound | ED50 (mg/kg, p.o.) |

| This compound | 27.35[4] |

ED50 represents the dose of the compound that produces 50% of its maximal effect. p.o. indicates oral administration.

Signaling Pathway

The migration of neutrophils is a complex process orchestrated by a series of intracellular signaling events initiated by chemoattractant binding to GPCRs. PI3Kγ is a central player in this pathway. The following diagram illustrates the PI3Kγ-mediated signaling cascade that leads to neutrophil migration and how this compound intervenes.

Caption: PI3Kγ signaling pathway in neutrophil migration and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on neutrophil migration.

In Vivo RANTES-Induced Neutrophil Recruitment in Mice

This protocol describes an in vivo model to assess the effect of this compound on chemoattractant-induced neutrophil infiltration into the peritoneal cavity.

Experimental Workflow Diagram:

Caption: Workflow for the in vivo RANTES-induced neutrophil recruitment assay.

Materials:

-

Male CD1 mice (or other suitable strain)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Recombinant human RANTES (r-hRANTES)

-

Sterile phosphate-buffered saline (PBS)

-

Lavage buffer (e.g., PBS with 2 mM EDTA)

-

Cytospin centrifuge

-

Microscope slides

-

May-Grünwald-Giemsa stain

-

Hemocytometer or automated cell counter

Procedure:

-

Compound Administration: Administer this compound (e.g., 3-100 mg/kg) or vehicle orally to mice.

-

Induction of Peritonitis: After a specified pre-treatment time (e.g., 1 hour), induce peritonitis by intraperitoneal (i.p.) injection of r-hRANTES (e.g., 1 µg in 0.5 mL of sterile PBS).

-

Incubation: Allow the inflammatory response to develop for a set period, typically 4 hours.

-

Peritoneal Lavage: Euthanize the mice and collect the peritoneal exudate cells (PECs) by washing the peritoneal cavity with a known volume of ice-cold lavage buffer.

-

Cell Counting:

-

Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.

-

Prepare cytospin slides of the PECs and stain with May-Grünwald-Giemsa.

-

Perform a differential cell count under a light microscope to determine the number of neutrophils.

-

-

Data Analysis: Calculate the total number of neutrophils recruited to the peritoneal cavity for each treatment group. Determine the dose-dependent inhibition of neutrophil recruitment by this compound.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of neutrophils to migrate towards a chemoattractant gradient in vitro.

Materials:

-

Isolated human or murine neutrophils

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

-

Chemoattractant (e.g., RANTES, fMLP, IL-8)

-

This compound

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Cell viability dye (e.g., Calcein-AM or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using standard methods such as density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

-

Compound Incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle in assay buffer for a specified time (e.g., 30 minutes) at 37°C.

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the membrane over the lower wells.

-

Add the pre-treated neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for optimal migration (e.g., 60-90 minutes).

-

Quantification of Migrated Cells:

-

Remove the non-migrated cells from the top of the membrane.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:

-

Staining the migrated cells with a fluorescent dye and measuring the fluorescence with a plate reader.

-

Lysing the migrated cells and quantifying ATP levels using a luminescent assay (e.g., CellTiter-Glo®).[5]

-

-

-

Data Analysis: Calculate the percentage of neutrophil migration relative to the vehicle control for each concentration of this compound. Determine the IC50 value for the inhibition of chemotaxis.

Akt Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated Akt (p-Akt), a downstream effector of PI3Kγ, in neutrophils.

Materials:

-

Peritoneal exudate cells from the in vivo experiment or isolated neutrophils from the in vitro assay

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the collected neutrophils in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the bound antibodies.

-

Re-probe the membrane with the primary antibody against total Akt to serve as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-Akt and total Akt using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PI3Kγ in neutrophil-mediated inflammation. Its high potency and selectivity for the gamma isoform allow for targeted inhibition of this key signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and modulate neutrophil migration. Further investigation into the therapeutic potential of this compound and other PI3Kγ inhibitors is warranted for the treatment of a wide range of inflammatory diseases. No clinical trial data for this compound is currently available in public databases.

References

AS-041164: An In-Depth Technical Guide to its Role in the AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-041164 is a potent and selective, orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] The PI3K/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, metabolism, and migration.[3][4] Dysregulation of this pathway is a hallmark of various diseases, notably cancer and inflammatory disorders. PI3Kγ, a member of the Class IB PI3Ks, is primarily activated by G-protein coupled receptors (GPCRs) and plays a crucial role in immune cell signaling and migration.[5] this compound exerts its effects by selectively targeting PI3Kγ, thereby modulating downstream signaling events, most notably the phosphorylation and activation of AKT. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, and relevant experimental protocols.

Mechanism of Action

The PI3K/AKT signaling pathway is initiated by extracellular stimuli that activate receptor tyrosine kinases (RTKs) or GPCRs. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as AKT and its upstream activator PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation of AKT at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.

This compound, as a selective inhibitor of PI3Kγ, binds to the ATP-binding site of the enzyme, preventing the phosphorylation of PIP2 to PIP3. This reduction in PIP3 levels inhibits the recruitment and subsequent activation of AKT. Consequently, the downstream signaling cascade mediated by AKT, which includes the regulation of apoptosis, cell cycle progression, and protein synthesis, is suppressed. In vivo studies have demonstrated that oral administration of this compound significantly reduces AKT phosphorylation.[1]

Quantitative Data

The inhibitory activity and in vivo efficacy of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | IC50 Value |

| PI3Kγ | 70 nM |

| PI3Kα | 240 nM |

| PI3Kβ | 1.45 µM |

| PI3Kδ | 1.70 µM |

Data sourced from multiple references.[1][2]

Table 2: In Vivo Efficacy of this compound

| Parameter | Vehicle | Treatment with this compound |

| RANTES-induced neutrophil recruitment in mice | - | ED50 = 27.35 mg/kg (p.o.) |

| Carrageenan-induced paw edema in rats | 0.5% carboxymethylcellulose/0.25% Tween 20 (p.o.) | Significant reduction in paw thickness at 100 mg/kg (p.o.) |

Data sourced from multiple references.[1][3]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.

Caption: PI3K/AKT signaling pathway with this compound inhibition.

Experimental Protocols

In Vitro PI3K Isoform Inhibition Assay (General Protocol)

This protocol describes a common method to determine the IC50 values of a compound against different PI3K isoforms.

Caption: Workflow for in vitro PI3K inhibition assay.

Detailed Methodologies:

-

Reagent Preparation:

-

Recombinant human PI3K isoforms (α, β, γ, δ) are expressed and purified.

-

A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

The reaction buffer typically contains a buffer (e.g., Tris-HCl), MgCl2, and DTT.

-

The substrate, PIP2, is prepared as a lipid vesicle suspension.

-

ATP is prepared at a specific concentration.

-

-

Reaction:

-

The PI3K enzyme, this compound (or vehicle control), and PIP2 vesicles are pre-incubated in the reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature or 37°C).

-

-

Detection:

-

The reaction is stopped, often by the addition of a chelating agent like EDTA.

-

The amount of PIP3 produced is quantified. This can be achieved through various methods, such as:

-

ELISA-based assays: Using a PIP3-binding protein or antibody.

-

Fluorescence-based assays: Using a fluorescently labeled PIP3-binding probe.

-

Radiometric assays: Using [γ-32P]ATP and detecting the radiolabeled PIP3.

-

-

-

Data Analysis:

-

The signal from the detection method is plotted against the logarithm of the this compound concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Western Blot Analysis for AKT Phosphorylation

This protocol outlines the key steps to assess the effect of this compound on AKT phosphorylation in a cellular context.

Caption: Workflow for Western blot analysis of AKT phosphorylation.

Detailed Methodologies:

-

Cell Culture and Treatment:

-

Select a cell line with an active PI3K/AKT pathway.

-

Plate the cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

-

Stimulate the cells with an appropriate agonist (e.g., growth factor, chemokine like RANTES) to induce AKT phosphorylation.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantify the total protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473 or anti-p-AKT Thr308).

-

In parallel, probe separate membranes with an antibody for total AKT and a loading control (e.g., anti-β-actin or anti-GAPDH) for normalization.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the p-AKT band to the intensity of the total AKT band and the loading control to determine the relative change in AKT phosphorylation upon treatment with this compound.

-

Conclusion

This compound is a valuable research tool for investigating the role of PI3Kγ in the AKT signaling pathway. Its high potency and selectivity for the γ isoform make it a precise instrument for dissecting the specific functions of this kinase in various cellular and disease contexts. The provided quantitative data and experimental protocols serve as a foundational guide for researchers and drug development professionals working in the fields of inflammation, immunology, and oncology. Further investigation into the therapeutic potential of selective PI3Kγ inhibition with compounds like this compound is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. AS 041164 | CAS 6318-41-8 | PI 3-Kgamma kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 4. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of PI3Kγ selective inhibitors: the strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to AS-041164 (CAS Number 6318-41-8): A Potent and Selective PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of AS-041164, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols from key studies are provided. Signaling pathways and experimental workflows are visualized using high-contrast diagrams to facilitate understanding.

Core Properties of this compound

This compound, with the CAS number 6318-41-8, is a small molecule belonging to the thiazolidinedione class of compounds. It has been identified as a potent, ATP-competitive inhibitor of PI3Kγ, exhibiting significant selectivity over other Class I PI3K isoforms.[1][2] This selectivity makes it a valuable tool for investigating the specific roles of PI3Kγ in various physiological and pathological processes, particularly in inflammation and immunology.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 6318-41-8 | [3][4] |

| Molecular Formula | C₁₁H₇NO₄S | [3] |

| Molecular Weight | 249.24 g/mol | [1][2] |

| Appearance | Yellow solid | [1][3] |

| Purity | ≥98% (by HPLC) | [1] |

| Solubility | DMSO (>35 mg/ml) | [3] |

| Storage Conditions | -20°C | [3] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the p110γ catalytic subunit of PI3K.[1][2] Its inhibitory activity is significantly higher for the γ isoform compared to the α, β, and δ isoforms, as demonstrated by in vitro kinase assays.

In Vitro Kinase Inhibitory Activity

| PI3K Isoform | IC₅₀ (nM) |

| γ | 70 |

| α | 240 |

| β | 1450 |

| δ | 1700 |

Data sourced from commercial supplier information consistent with primary research findings.

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the PI3Kγ enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). By blocking the production of PIP3, this compound effectively attenuates the PI3Kγ/Akt signaling pathway.

PI3Kγ Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.

References

Understanding AS-041164's anti-inflammatory effects

An in-depth analysis of scientific literature reveals no publicly available information or studies on a compound designated as "AS-041164." This identifier does not correspond to any known therapeutic agent or research chemical in publicly accessible databases.

It is possible that "this compound" represents an internal, preclinical, or otherwise non-disclosed compound designation. As such, data regarding its anti-inflammatory effects, mechanism of action, and associated experimental protocols are not available in the public domain.

Without access to primary research, clinical trial data, or published literature, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of its signaling pathways as requested.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases to which they may have access. If "this compound" is a typographical error, please provide the correct compound designation for a comprehensive review.

Misconception in Therapeutic Target: AS-041164 is a PI3Kγ Inhibitor, Not a G-Protein Coupled Receptor Ligand

A comprehensive review of available scientific literature reveals that AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform and is not utilized for the study of G-protein coupled receptors (GPCRs). This technical guide will clarify the established mechanism of action of this compound, present the available quantitative data on its activity, and provide a brief overview of G-protein coupled receptors to address the initial query.

This compound: A Selective PI3Kγ Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the p110γ catalytic subunit of PI3K. PI3Ks are a family of intracellular signal-transducing enzymes that play a crucial role in a variety of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The gamma isoform (PI3Kγ) is primarily expressed in hematopoietic cells and is critically involved in inflammatory and immune responses.

Quantitative Data on this compound Activity

The inhibitory activity of this compound against various PI3K isoforms is summarized in the table below. The data highlights its selectivity for the γ isoform.

| PI3K Isoform | IC50 (nM) |

| PI3Kγ | 70 |

| PI3Kα | 240 |

| PI3Kβ | 1450 |

| PI3Kδ | 1700 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

G-Protein Coupled Receptors: A Brief Overview

G-protein coupled receptors constitute a large and diverse family of transmembrane receptors that play a fundamental role in cellular signaling.[1][2] They are involved in a vast array of physiological processes by detecting molecules outside the cell and activating internal signal transduction pathways, ultimately leading to a cellular response.[1] GPCRs are major drug targets, with a significant percentage of all FDA-approved drugs acting on these receptors.[1][3]

The general mechanism of GPCR activation involves the binding of an extracellular ligand, which induces a conformational change in the receptor. This change allows the receptor to bind to and activate an intracellular heterotrimeric G protein. Upon activation, the G protein dissociates into its α and βγ subunits, which then go on to modulate the activity of various downstream effector proteins, such as enzymes and ion channels.

GPR119 Agonists: An Example of GPCR-Targeted Research

While this compound is not a GPCR ligand, the initial search for information may have been confounded with research on compounds targeting GPR119, a specific G-protein coupled receptor. GPR119 is expressed in pancreatic β-cells and intestinal L-cells and is a target for the development of therapeutics for type 2 diabetes.[4][5][6][7] Agonists of GPR119 have been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[4][6]

Experimental Protocols

Due to the misidentification of this compound's target, specific experimental protocols for its use in studying GPCRs do not exist. Research involving this compound would typically employ assays to measure PI3K activity, such as in vitro kinase assays using purified PI3K isoforms or cell-based assays to assess the phosphorylation of downstream targets like Akt.

Signaling Pathways

The signaling pathway involving this compound is centered on the inhibition of PI3Kγ. A simplified representation of this pathway is provided below.

References

- 1. GPCRs - G Protein-Coupled Receptors | Molecular Devices [moleculardevices.com]

- 2. assaygenie.com [assaygenie.com]

- 3. mdpi.com [mdpi.com]

- 4. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Compound AS-041164: A Search for its Role in Inflammation Research

Despite a comprehensive search of publicly available scientific literature and databases, the compound designated as AS-041164 does not appear to be a recognized or documented research tool for inflammation models. Extensive inquiries into its mechanism of action, signaling pathways, and application in experimental protocols have yielded no specific information. This suggests that this compound may be an internal, proprietary designation for a compound that has not yet been disclosed in peer-reviewed publications, or alternatively, a misidentified or erroneous compound identifier.

For researchers, scientists, and drug development professionals seeking to explore novel anti-inflammatory agents, the lack of accessible data on this compound prevents a thorough evaluation of its potential. A typical in-depth technical guide would necessitate detailed information on its biochemical properties, target engagement, and effects in various in vitro and in vivo models of inflammation. Without this foundational knowledge, any discussion of its utility remains speculative.

To illustrate the type of information that would be essential for such a guide, we can consider the general framework used to characterize a novel anti-inflammatory compound. This would include:

Core Data Presentation:

A comprehensive data profile would be summarized in structured tables for clear comparison. This would typically include:

-

In Vitro Potency: IC50 values against key inflammatory enzymes (e.g., COX-1, COX-2, various kinases) or receptors.

-

Cell-Based Assays: EC50 values for the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6, IL-1β) from relevant cell lines (e.g., macrophages, synoviocytes).

-

In Vivo Efficacy: Effective dose (ED50) in various animal models of inflammation, such as carrageenan-induced paw edema, collagen-induced arthritis, or lipopolysaccharide (LPS)-induced systemic inflammation. Data would also include percentage inhibition of inflammatory markers.

-

Pharmacokinetic Properties: Key parameters such as half-life, bioavailability, and clearance in relevant species.

Detailed Experimental Protocols:

Methodologies for key experiments would be provided to ensure reproducibility. Examples include:

-

Enzyme Inhibition Assays: Detailed protocols for measuring the inhibitory activity of the compound against specific molecular targets.

-

Cell Culture and Stimulation: Protocols for culturing and stimulating inflammatory cells (e.g., with LPS or other inflammatory mediators) to assess the compound's effect on downstream signaling and cytokine production.

-

Animal Models of Inflammation: Step-by-step procedures for inducing inflammatory conditions in animals and administering the test compound, along with methods for assessing inflammatory endpoints (e.g., paw volume measurement, histological scoring, cytokine measurement in tissue or serum).

Visualization of Mechanisms and Workflows:

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Signaling Pathway Diagram: A diagram would illustrate the known or hypothesized signaling pathway through which the compound exerts its anti-inflammatory effects. This could involve pathways such as NF-κB, MAPK, or JAK-STAT.

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram: A flowchart would outline the steps of a typical in vivo experiment.

Caption: Standard workflow for in vivo anti-inflammatory testing.

Methodological & Application

Application Notes and Protocols for In Vivo Studies with AS-041164

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, demonstrating significant anti-inflammatory properties. With an IC50 of 70 nM for PI3Kγ, it shows markedly less activity against PI3Kα (IC50 = 240 nM), PI3Kβ (IC50 = 1.45 µM), and PI3Kδ (IC50 = 1.70 µM). Its oral activity makes it a valuable tool for in vivo investigations of PI3Kγ-mediated inflammatory pathways. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in common preclinical models of acute inflammation.

Mechanism of Action: PI3Kγ Signaling in Inflammation

PI3Kγ is predominantly expressed in leukocytes and plays a critical role in the transduction of signals from G-protein coupled receptors (GPCRs), such as those for chemokines. Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt and PDK1, which in turn regulate a multitude of cellular processes essential for inflammation, including cell migration, proliferation, and survival. By inhibiting PI3Kγ, this compound is expected to attenuate these downstream signaling events, thereby reducing the inflammatory response.

Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from in vivo studies. More detailed dose-response and time-course data are not publicly available and would need to be generated empirically.

| Parameter | Value | Model System | Notes |

| IC50 (PI3Kγ) | 70 nM | In vitro enzyme assay | Demonstrates high potency for the target enzyme. |

| Selectivity | >3-fold vs PI3Kα>20-fold vs PI3Kβ>24-fold vs PI3Kδ | In vitro enzyme assays | Highlights the selectivity for the gamma isoform. |

| ED50 | 27.35 mg/kg | RANTES-induced neutrophil recruitment in mice | Effective dose for 50% reduction in neutrophil migration. |

| Effective Dose Range | 10 - 100 mg/kg (p.o.) | Carrageenan-induced paw edema in rats | Orally administered doses that produce a significant reduction in inflammatory swelling. |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is a widely used assay for screening the anti-inflammatory activity of novel compounds. Carrageenan injection induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin, and a later phase characterized by prostaglandin production and neutrophil infiltration.

Objective: To evaluate the efficacy of this compound in reducing acute inflammation.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Carrageenan (1% w/v in sterile saline)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Male Wistar rats or Swiss albino mice (180-220 g for rats, 20-25 g for mice)

-

Pletysmometer or digital calipers

-

Standard animal handling and dosing equipment

Experimental Workflow:

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Procedure:

-

Animal Acclimatization and Preparation:

-

House animals in a controlled environment for at least one week prior to the experiment.

-

Fast animals overnight with free access to water before the experiment.

-

Randomly assign animals to treatment groups: Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and positive control.

-

-

Experimental Protocol:

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer (t=0).

-

Administer this compound or the vehicle orally (p.o.). Administer the positive control as per its standard route (e.g., intraperitoneally).

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the paw edema as the increase in paw volume from the initial measurement.

-

Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

-

RANTES-Induced Neutrophil Recruitment in Mice

This model assesses the ability of a compound to inhibit chemokine-driven leukocyte migration, a key process in inflammation. Recombinant human RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) is used as the chemoattractant.

Objective: To determine the effect of this compound on chemokine-induced neutrophil recruitment in vivo.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Recombinant human RANTES

-

Sterile phosphate-buffered saline (PBS)

-

Male BALB/c mice (20-25 g)

-

Lavage equipment (e.g., catheter, syringe)

-

Cell counting materials (e.g., hemocytometer, Turk's solution)

-

Flow cytometry reagents for leukocyte differentiation (optional)

Experimental Workflow:

Caption: Experimental Workflow for RANTES-Induced Neutrophil Recruitment.

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize male BALB/c mice for at least one week.

-

Randomly assign mice to treatment groups: Vehicle control, this compound (e.g., 3, 10, 30, 100 mg/kg).

-

-

Experimental Protocol:

-

Administer this compound or vehicle orally.

-

30 minutes after compound administration, inject RANTES intraperitoneally (i.p.). The optimal dose of RANTES should be determined in preliminary studies to induce a robust but submaximal neutrophil recruitment.

-

4 hours after RANTES injection, euthanize the mice.

-

Perform a peritoneal lavage by injecting and then withdrawing a known volume of sterile PBS into the peritoneal cavity.

-

-

Data Analysis:

-

Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

-

Perform a differential cell count on cytospin preparations of the lavage fluid stained with a suitable stain (e.g., Wright-Giemsa) to enumerate neutrophils. Alternatively, flow cytometry can be used for more precise quantification of neutrophils.

-

Calculate the percentage inhibition of neutrophil recruitment for each dose of this compound compared to the vehicle control.

-

Determine the ED50 value by non-linear regression analysis of the dose-response data.

-

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not publicly available. Researchers should consider conducting pilot pharmacokinetic studies to determine key parameters such as Cmax, Tmax, and half-life in the chosen animal model to optimize dosing regimens for efficacy studies.

Conclusion

This compound is a valuable research tool for investigating the in vivo roles of PI3Kγ in inflammatory processes. The protocols outlined above provide a framework for assessing its anti-inflammatory efficacy in established rodent models. The provided quantitative data can serve as a reference for experimental design and data interpretation. Further characterization of its pharmacokinetic and pharmacodynamic properties will enhance its utility in preclinical drug development.

Application Notes and Protocols for AS-041164 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with an IC50 of 70 nM.[1][2][3][4] It exhibits significantly less activity against PI3Kα (IC50 = 240 nM), PI3Kβ (IC50 = 1.45 µM), and PI3Kδ (IC50 = 1.70 µM), making it a valuable tool for investigating the specific role of PI3Kγ in various physiological and pathological processes.[1][2][3][4] Notably, this compound has demonstrated anti-inflammatory effects, primarily by blocking the migration of neutrophils.[1][3] This document provides detailed application notes and protocols for the use of this compound in common mouse models of inflammation, based on available preclinical data.

Data Presentation

The following table summarizes the quantitative data on the dosage and efficacy of this compound in rodent models of inflammation.

| Model | Species | Dosage Range | Administration Route | Key Findings | Reference |

| Carrageenan-Induced Paw Edema | Rat | 10-100 mg/kg | Oral (p.o.), single dose | Reduction in inflammatory swelling.[1] | [1] |

| RANTES-Induced Neutrophil Recruitment | Mouse | 3-100 mg/kg | Oral (p.o.) | Dose-dependent decrease in neutrophil recruitment.[1] | [1] |

| RANTES-Induced Neutrophil Recruitment | Mouse | 30 mg/kg | Oral (p.o.) | Significant reduction of AKT phosphorylation.[2] | [2] |

| RANTES-Induced Neutrophil Recruitment | Mouse | - | - | ED50: 27.35 mg/kg.[1][2] | [1][2] |

Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the PI3Kγ signaling pathway, which plays a crucial role in the recruitment of leukocytes to sites of inflammation. The diagram below illustrates the proposed mechanism of action.

Experimental Protocols

The following are detailed protocols for key in vivo inflammation models, incorporating the use of this compound.

Carrageenan-Induced Paw Edema in Mice

This model is used to assess the acute anti-inflammatory activity of a compound.

Workflow:

Methodology:

-

Animals: Male C57BL/6 mice (6-8 weeks old).

-

Acclimatization: House mice for at least one week under standard laboratory conditions with free access to food and water.

-

Grouping: Randomly divide mice into the following groups (n=6-8 per group):

-

Vehicle control + Carrageenan

-

This compound (10 mg/kg, p.o.) + Carrageenan

-

This compound (30 mg/kg, p.o.) + Carrageenan

-

This compound (100 mg/kg, p.o.) + Carrageenan

-

Positive control (e.g., Indomethacin, 10 mg/kg, i.p.) + Carrageenan

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

-

Compound Administration: Administer this compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) orally 30-60 minutes before carrageenan injection.

-

Induction of Inflammation: Inject 50 µL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

RANTES-Induced Peritoneal Neutrophil Recruitment in Mice

This model is used to evaluate the effect of a compound on chemokine-induced leukocyte migration.

Workflow:

Methodology:

-

Animals: Male C57BL/6 mice (6-8 weeks old).

-

Acclimatization: As described above.

-

Grouping: Randomly divide mice into treatment groups as described for the carrageenan model, with appropriate doses of this compound (e.g., 3, 10, 30, 100 mg/kg).

-

Compound Administration: Administer this compound orally 30-60 minutes before RANTES injection.

-

Induction of Neutrophil Recruitment: Inject recombinant human RANTES (e.g., 300 ng in 200 µL sterile saline) intraperitoneally (i.p.).

-

Peritoneal Lavage: Four hours after RANTES injection, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS.

-

Cell Analysis:

-

Determine the total number of cells in the lavage fluid using a hemocytometer.

-

Perform flow cytometry to quantify the number of neutrophils (e.g., using Ly-6G and CD11b markers).

-

-

Data Analysis: Calculate the percentage of inhibition of neutrophil recruitment for each treatment group compared to the vehicle control.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis, characterized by chronic inflammation and joint destruction.

Methodology:

-

Animals: DBA/1 mice (8-10 weeks old).

-

Induction of Arthritis:

-

Day 0: Immunize mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment Protocol (Prophylactic):

-

Begin oral administration of this compound (e.g., 30 mg/kg, daily) or vehicle starting from day 21 (the day of the booster injection) and continue for a predefined period (e.g., 2-3 weeks).

-

-

Clinical Assessment:

-

Monitor mice daily for the onset and severity of arthritis starting from day 21.

-

Score each paw based on a scale of 0-4 for inflammation (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

-

Histological Analysis: At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis.

Methodology:

-

Animals: C57BL/6 mice (8-10 weeks old).

-

Compound Administration: Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle 1 hour before LPS challenge.

-

Induction of Inflammation: Inject LPS (from E. coli, e.g., 1 mg/kg) intraperitoneally.

-

Sample Collection:

-

At various time points (e.g., 2, 6, 24 hours) after LPS injection, collect blood via cardiac puncture for cytokine analysis.

-

Perform peritoneal lavage to collect peritoneal cells for analysis.

-

-

Outcome Measures:

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.

-

Quantify immune cell populations in the peritoneal lavage fluid by flow cytometry.

-

Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions, including the dosage of this compound, based on their specific research objectives and animal models. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols: AS-041164 in Carrageenan-Induced Paw Edema

For Researchers, Scientists, and Drug Development Professionals

Introduction:

AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with an IC50 of 70 nM. It demonstrates significantly less activity against PI3Kα (240 nM), PI3Kβ (1.45 µM), and PI3Kδ (1.70 µM). The selective inhibition of PI3Kγ makes this compound a valuable tool for investigating the role of this specific isoform in various physiological and pathological processes, particularly in inflammation and neutrophil recruitment. This document provides detailed application notes and protocols for utilizing this compound in the widely established carrageenan-induced paw edema model, a classic in vivo assay for screening the anti-inflammatory activity of novel compounds.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in reducing paw edema induced by carrageenan in a rat model.

Table 1: Inhibitory Concentration (IC50) of this compound on PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kγ | 70 |

| PI3Kα | 240 |

| PI3Kβ | 1450 |

| PI3Kδ | 1700 |

Table 2: Effect of Oral Administration of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Swelling (mm) at 1h | Mean Paw Swelling (mm) at 2h | Mean Paw Swelling (mm) at 3h | Mean Paw Swelling (mm) at 4h | Mean Paw Swelling (mm) at 5h | Mean Paw Swelling (mm) at 6h |

| Vehicle | - | ~0.6 | ~1.0 | ~1.3 | ~1.5 | ~1.6 | ~1.6 |

| This compound | 10 | ~0.5 | ~0.8 | ~1.1 | ~1.3 | ~1.4 | ~1.4 |

| This compound | 30 | ~0.4 | ~0.6 | ~0.8 | ~0.9 | ~1.0 | ~1.0 |

| This compound | 100 | ~0.3 | ~0.4 | ~0.5 | ~0.6 | ~0.6 | ~0.6 |

| Indomethacin | 10 | ~0.3 | ~0.5 | ~0.6 | ~0.7 | ~0.8 | ~0.8 |

Note: The data in Table 2 is estimated from the graphical representation in Ferrandi et al., 2007, J Pharmacol Exp Ther. The values represent the mean change in paw thickness.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute local inflammation in the rat paw using carrageenan and the evaluation of the anti-inflammatory effects of this compound.

Materials:

-

This compound

-

λ-Carrageenan (1% w/v in sterile 0.9% saline)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Indomethacin (positive control)

-

Male Wistar rats (180-200 g)

-

Plethysmometer or digital calipers

-

Syringes and needles (27-30 gauge)

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping and Dosing:

-

Randomly divide the animals into experimental groups (n=6-10 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (e.g., 10 mg/kg)

-

Group 3: this compound (e.g., 30 mg/kg)

-

Group 4: this compound (e.g., 100 mg/kg)

-

Group 5: Indomethacin (e.g., 10 mg/kg, positive control)

-

-

Administer this compound or the vehicle orally (p.o.) 60 minutes before the carrageenan injection. Administer indomethacin intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

-

-

Baseline Paw Volume Measurement: Before any injections, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.

-

Induction of Paw Edema:

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

-

% Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Visualizations

Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.

Application Notes and Protocols for AS-041164 in RANTES-Induced Neutrophil Recruitment

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, demonstrating significant anti-inflammatory properties. One of its key mechanisms of action is the blockage of neutrophil migration, a critical process in the inflammatory cascade. Regulated on Activation, Normal T cell Expressed and Secreted (RANTES), also known as CCL5, is a chemokine that, in certain inflammatory contexts, can induce the recruitment of neutrophils. This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit RANTES-induced neutrophil recruitment in both in vitro and in vivo models. The information is based on established scientific findings and is intended to guide researchers in studying the effects of this PI3Kγ inhibitor on neutrophil chemotaxis.

Mechanism of Action: Inhibition of RANTES-Induced Neutrophil Recruitment

RANTES mediates its chemotactic effects on neutrophils primarily through the C-C chemokine receptor type 1 (CCR1), a G protein-coupled receptor (GPCR).[1] Upon RANTES binding to CCR1, a downstream signaling cascade is initiated, which critically involves the activation of PI3Kγ.[2] PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[3] PIP3 recruits and activates downstream effectors, such as Akt (Protein Kinase B), which are essential for the cytoskeletal rearrangements and cellular polarization required for directional cell migration.[2][4]

This compound, as a selective PI3Kγ inhibitor, directly interferes with this signaling pathway. By blocking the activity of PI3Kγ, this compound prevents the formation of PIP3, thereby inhibiting the downstream signaling necessary for neutrophil chemotaxis and migration towards a RANTES gradient.[4][5]

Quantitative Data: In Vitro and In Vivo Efficacy of this compound

The inhibitory activity of this compound on different PI3K isoforms and its efficacy in an in vivo model of RANTES-induced neutrophil recruitment are summarized below.

| Parameter | Value | Reference |

| IC50 (PI3Kγ) | 70 nM | [4] |

| IC50 (PI3Kα) | 240 nM | [4] |

| IC50 (PI3Kβ) | 1.45 µM | [4] |

| IC50 (PI3Kδ) | 1.70 µM | [4] |

| In Vivo ED50 | 27.35 mg/kg (p.o.) | [4] |

Table 1: Potency and Efficacy of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the respective PI3K isoform activity in vitro. The ED50 value represents the effective dose required to achieve 50% of the maximal inhibitory effect on RANTES-induced neutrophil recruitment in a mouse model.

Signaling Pathway Diagram

Caption: RANTES-CCR1 signaling pathway leading to neutrophil migration and its inhibition by this compound.

Experimental Protocols

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell Assay)

This protocol describes the assessment of this compound's ability to inhibit RANTES-induced neutrophil migration in vitro using a Boyden chamber or Transwell system.[6][7]

Materials:

-

This compound (prepare stock solution in DMSO)

-

Recombinant Human RANTES (CCL5)

-

Isolated human or murine neutrophils (purity >95%)

-

Chemotaxis buffer (e.g., HBSS with 0.5% human serum albumin)

-

Boyden chamber (48-well) or Transwell inserts (96-well, 5.0 µm pore size)

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Plate reader for luminescence detection

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or murine bone marrow using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend purified neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare serial dilutions of this compound in chemotaxis buffer. A final concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Chemoattractant Preparation: Prepare a solution of RANTES in chemotaxis buffer. A concentration of 30 ng/mL is a good starting point, but the optimal concentration should be determined by a dose-response experiment.[1]

-

Assay Setup:

-

Add the RANTES solution to the lower wells of the Boyden chamber or 96-well plate.

-

Add chemotaxis buffer alone to negative control wells.

-

Place the membrane (for Boyden chamber) or Transwell inserts over the lower wells.

-

In a separate plate, pre-incubate the neutrophil suspension with the various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber or Transwell inserts.

-

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil migration.

-

Quantification of Migration:

-

After incubation, carefully remove the upper chamber/insert.

-

Quantify the number of neutrophils that have migrated to the lower chamber. A common method is to measure ATP levels of the migrated cells using a luminescent cell viability assay.[6]

-

Alternatively, migrated cells can be fixed, stained, and counted microscopically.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of neutrophil migration for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Caption: Experimental workflow for the in vitro neutrophil chemotaxis assay.

In Vivo RANTES-Induced Neutrophil Recruitment in a Mouse Peritonitis Model

This protocol describes an in vivo model to evaluate the efficacy of orally administered this compound in inhibiting RANTES-induced neutrophil recruitment to the peritoneal cavity of mice.[5]

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Recombinant Human RANTES (CCL5)

-

Sterile phosphate-buffered saline (PBS)

-

Male CD1 mice (or other suitable strain)

-

Anesthesia (e.g., isoflurane)

-

Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-mouse Ly-6G, anti-mouse CD45)

-

Red blood cell lysis buffer

-

Flow cytometer

Procedure:

-

Animal Acclimation: Acclimate male CD1 mice for at least one week before the experiment.

-

This compound Administration: Prepare a suspension of this compound in the vehicle. Administer this compound orally (p.o.) to the mice at doses ranging from 3 to 100 mg/kg.[4] Administer the vehicle alone to the control group. The administration should occur 1 hour before the RANTES challenge.

-

RANTES Challenge: Prepare a solution of RANTES in sterile PBS. Inject 0.5 mg/kg of RANTES intraperitoneally (i.p.) into the mice.[5] Inject sterile PBS into a sham control group.

-

Peritoneal Lavage: At 4 hours post-RANTES injection, euthanize the mice.[5]

-

Expose the peritoneal cavity and inject 5 mL of cold peritoneal lavage buffer.

-

Gently massage the abdomen for 1 minute.

-

Aspirate the peritoneal fluid.

-

-

Cell Counting and Staining:

-

Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

-

Centrifuge the cell suspension and resuspend the pellet in FACS buffer.

-

Incubate the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly-6G) and a pan-leukocyte marker (e.g., CD45).

-

If necessary, lyse red blood cells using a lysis buffer.

-

Wash the cells and resuspend in FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the leukocyte population (CD45+) and then identify the neutrophil population (Ly-6G+).

-

Determine the total number of neutrophils recruited to the peritoneal cavity for each treatment group.

-

-

Data Analysis:

-

Calculate the mean number of recruited neutrophils for each group.

-

Determine the percentage of inhibition of neutrophil recruitment in the this compound-treated groups compared to the vehicle-treated, RANTES-challenged group.

-

Plot the percentage of inhibition against the dose of this compound to confirm the dose-dependent effect and validate the ED50.

-

Caption: Experimental workflow for the in vivo mouse peritonitis model.

Conclusion

This compound is a valuable research tool for investigating the role of PI3Kγ in inflammatory processes, particularly in neutrophil recruitment mediated by chemokines like RANTES. The protocols provided herein offer a detailed framework for studying the inhibitory effects of this compound in both in vitro and in vivo settings. For successful and reproducible results, it is crucial to carefully optimize assay conditions, such as chemoattractant and inhibitor concentrations, and to use high-quality reagents and appropriate controls. These studies will contribute to a better understanding of the therapeutic potential of selective PI3Kγ inhibition in inflammatory diseases characterized by excessive neutrophil infiltration.

References

- 1. researchgate.net [researchgate.net]

- 2. KoreaMed [koreamed.org]

- 3. Mouse Models and Tools for the in vivo Study of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASIC1a induces synovial inflammation via the Ca2+/NFATc3/ RANTES pathway [thno.org]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. Sensitization and activation of intracranial meningeal nociceptors by mast cell mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Curine Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Chemotaxis Assay Using AS-041164

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro chemotaxis assay to evaluate the inhibitory effects of AS-041164, a potent and selective PI3Kγ inhibitor. The provided information is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction